molecular formula C6Cl4N2O4 B1593924 1,2,4,5-Tetrachloro-3,6-dinitrobenzene CAS No. 20098-38-8

1,2,4,5-Tetrachloro-3,6-dinitrobenzene

Cat. No.: B1593924
CAS No.: 20098-38-8
M. Wt: 305.9 g/mol
InChI Key: BILGRKOXNIFEIW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3,6-dinitrobenzene is a halogenated aromatic compound characterized by the presence of four chlorine atoms and two nitro groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3,6-dinitrobenzene can be synthesized through the nitration of 1,2,4,5-tetrachlorobenzene. The reaction involves treating 1,2,4,5-tetrachlorobenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups (-NO2) to the benzene ring at the 3 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale nitration reactors equipped with precise temperature and pressure control systems. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrachloro-3,6-dinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like iron powder or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetrachloro-3,6-dinitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,2,4,5-Tetrachloro-3,6-dinitrobenzene is compared with other similar compounds, such as 1,2,4,5-tetrachloro-3-nitrobenzene and 1,2,3,4-tetrachloro-5,6-dinitrobenzene. These compounds share structural similarities but differ in the positions of their substituents, leading to variations in their chemical properties and reactivity.

Comparison with Similar Compounds

  • 1,2,4,5-Tetrachloro-3-nitrobenzene

  • 1,2,3,4-Tetrachloro-5,6-dinitrobenzene

  • 1,2,4,5-Tetramethylbenzene

  • 1,3,5-Trimethoxybenzene

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Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGRKOXNIFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173918
Record name 1,2,4,5-Tetrachloro-3,6-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-38-8
Record name 1,2,4,5-Tetrachloro-3,6-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrachloro-3,6-dinitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Tetrachloro-3,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrachloro-3,6-dinitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4,5-TETRACHLORO-3,6-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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